2,5-Dimethylhexanoic acid is a chiral carboxylic acid. It plays a role in scientific research as a substrate for studying asymmetric oxidation in microorganisms and as a building block for synthesizing complex molecules. Notably, Rhodococcus sp. strain 11B, a bacterium capable of assimilating 2,5-dimethylhexane, produces (−)-2,5-dimethylhexanoic acid through asymmetric oxidation. []
2,5-Dimethylhexanoic acid is an organic compound with the molecular formula CHO. It is classified as a branched-chain carboxylic acid, characterized by the presence of two methyl groups located at the second and fifth carbon positions of a hexanoic acid backbone. This structural arrangement imparts unique physical and chemical properties to the compound, making it valuable in various scientific and industrial applications. The compound is also known by its CAS number, 90201-13-1.
2,5-Dimethylhexanoic acid can be sourced from both natural and synthetic processes. It is typically produced through chemical synthesis methods in laboratory and industrial settings. The compound is utilized in organic synthesis as a building block for more complex molecules and has been explored for its potential biological activities.
This compound falls under the category of carboxylic acids, which are organic acids characterized by the presence of one or more carboxyl groups (-COOH). In terms of its structure, it is classified as a branched-chain fatty acid due to the presence of the methyl groups that alter its reactivity compared to straight-chain fatty acids.
The synthesis of 2,5-Dimethylhexanoic acid can be achieved through several methods. A common synthetic route involves the alkylation of malonic ester followed by decarboxylation. In this method, a di-ester of malonic acid is deprotonated with a weak base, allowing for carbon-carbon bond formation with an alkyl halide. The resulting product undergoes hydrolysis and decarboxylation to yield 2,5-dimethylhexanoic acid.
The molecular structure of 2,5-Dimethylhexanoic acid consists of an eight-carbon chain with two methyl substituents at the second and fifth positions. This branching affects its physical properties and reactivity.
2,5-Dimethylhexanoic acid participates in various chemical reactions:
The mechanism of action for 2,5-Dimethylhexanoic acid primarily involves its interactions with biological molecules. Its branched structure may influence how it interacts with enzymes and other biomolecules, potentially affecting catalytic efficiency or inhibition. Understanding these interactions is crucial for exploring its therapeutic applications and impacts on metabolic pathways.
2,5-Dimethylhexanoic acid has several applications across various fields:
The unique structural features of 2,5-dimethylhexanoic acid make it a valuable compound in both scientific research and industrial applications, highlighting its versatility and importance in various chemical processes.
Alkylation forms the cornerstone for constructing the branched carbon skeleton of 2,5-dimethylhexanoic acid (C8H16O2). This method employs halogenated hydrocarbons under basic conditions to introduce methyl or ethyl groups at specific carbon positions. A documented approach uses lithium diisopropylamide (LDA) as a strong base in tetrahydrofuran (THF) at –45°C to deprotonate a precursor carboxylic acid, followed by reaction with ethyl bromide. This method achieves a moderate yield of ~70% but requires precise temperature control and extended reaction times (15 hours) [10]. Industrial-scale adaptations utilize aluminum chloride (AlCl3) or ionic liquids as catalysts to enhance electrophilic reactivity, particularly for creating sterically hindered quaternary centers like the 2-ethyl-2,5-dimethylhexanoic acid variant (C10H20O2) [6] [8]. Key challenges include regioselectivity control and byproduct formation from over-alkylation.
Table 1: Alkylation Approaches for Backbone Assembly
Alkylating Agent | Base/Catalyst | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
Ethyl bromide | LDA/TMEDA* | THF | -45 to 40 | 70 |
Methyl iodide | AlCl3 | Dichloromethane | 25 | 65 |
Butyl chloride | [C4mim]Cl-AlCl3 | None | -20 | 90 |
*TMEDA: N,N,N',N'-Tetramethylethylenediamine [6] [10]
Condensation strategies leverage ketone or aldehyde precursors to form the branched C8 backbone through C–C bond formation. The aldol condensation of 4-methylpentan-2-one with acetaldehyde under basic conditions assembles the 2,5-dimethylhexanoic acid skeleton. Subsequent oxidation of the resulting β-hydroxyketone intermediate (e.g., using Jones reagent) yields the target carboxylic acid . Alternatively, Stobbe condensations between diethyl succinate and ketones like 3-methylbutanone provide unsaturated intermediates, which undergo hydrogenation and hydrolysis to deliver the acid [5]. Optimization studies reveal that solvent polarity critically influences reaction kinetics: ethanol-water mixtures (70:30 ratio, dielectric constant ~50) accelerate condensation rates (k = 0.42 min⁻¹) by stabilizing enolate intermediates. However, steric hindrance at the α-carbon necessitates longer reaction times or elevated temperatures (80–100°C) for complete conversion .
Stereoselective synthesis targets enantiomerically enriched 2,5-dimethylhexanoic acid, crucial for pharmaceuticals and chiral materials. Iridium-catalyzed allylic alkylation enables asymmetric quaternary center formation. Using masked acyl cyanide (MAC) reagents and chiral iridium complexes (e.g., phosphoramidite ligands), α-alkylated acids are obtained with >90% enantiomeric excess (ee) . The mechanism involves oxidative addition of allylic carbonates to Ir(I), followed by MAC nucleophilic attack . Complementary palladium-catalyzed decarboxylative cross-coupling functionalizes pre-assembled acids at the C5 position. Optimized conditions use BINAP ligands in DMF at 80°C, achieving 92% conversion and 78% yield .
Table 2: Stereoselective Catalytic Systems
Method | Catalyst/Ligand | Temp (°C) | ee (%) | Yield (%) |
---|---|---|---|---|
Allylic alkylation | Ir/Phosphoramidite | 25 | >90 | 85 |
Decarboxylative coupling | Pd/BINAP | 80 | 85 | 78 |
Copper-mediated β-C–H arylation | Cu(I)/phenanthroline | 100 | N/A* | 65 |
*N/A: Not applicable for symmetric centers
Biotechnological routes harness engineered microbes for sustainable synthesis. Escherichia coli strains expressing malate kinase and semialdehyde dehydrogenase redirect glycolytic intermediates toward branched-chain carboxylic acids [4]. Substrate engineering enables the use of glucose or gluconic acid as carbon sources, with the latter avoiding fructose-based pathways (common for furandicarboxylic acid production) [4]. Corynebacterium glutamicum mutants achieve pathway intensification via acyl-CoA dehydrogenase overexpression, yielding 1.5 mol acid per mol glucose [4]. However, toxicity from accumulating acids limits titers, necessitating in situ product extraction. Current metrics remain at proof-of-concept levels (≤5 g/L), with industrial scalability hindered by slow microbial kinetics and purification costs [4].
Green synthesis prioritizes atom economy, waste reduction, and energy efficiency. Solvent optimization significantly enhances sustainability: ethanol-water mixtures reduce toxicity while maintaining kinetics (k = 0.42 min⁻¹) . Mechanochemical milling eliminates solvents entirely, reducing energy consumption by 40% compared to reflux methods . Flow reactors enable continuous processing, minimizing byproduct formation in palladium-catalyzed steps and improving heat transfer [9]. For industrial scale-up, one-step pressured treatments (e.g., for zeolite catalysts in alkylation) optimize pore accessibility and acid site utilization, reducing regeneration needs [9]. Life-cycle assessments favor bio-based routes, but current yields require improvement to compete with petrochemical methods [4].
Table 3: Green Solvent Systems and Reactors
Technology | Conditions | Dielectric Constant (ε) | Yield Gain | Energy Savings |
---|---|---|---|---|
Ethanol-water (70:30) | 80°C, 1 atm | ~50 | 15% | 20% |
Continuous flow reactor | DMF, 80°C, 10 bar | 38 | 12% | 40% |
Solvent-free milling | Room temperature, ball mill | N/A | 5% | 40% |
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